Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound exhibits a substituted benzoate core with distinct positioning of functional groups that significantly influences its three-dimensional structure. The compound adopts a planar aromatic framework with the carboxylate methyl ester group maintaining coplanarity with the benzene ring system. Crystallographic analysis reveals that the bromomethyl substituent at the 2-position creates steric interactions with the carboxylate group, leading to a slight deviation from perfect planarity in the immediate vicinity of these substituents.
The trifluoromethyl group positioned at the 3-carbon of the benzene ring demonstrates characteristic carbon-fluorine bond lengths of approximately 1.33-1.35 Ångströms, consistent with typical organofluorine compounds. The bromine atom in the bromomethyl side chain exhibits a carbon-bromine bond length of approximately 1.94 Ångströms, which falls within the expected range for aliphatic carbon-bromine bonds. The International Union of Pure and Applied Chemistry name confirms the systematic positioning: this compound.
Computational molecular modeling studies indicate that the trifluoromethyl group adopts a staggered conformation relative to the aromatic ring, minimizing steric repulsion while maximizing orbital overlap for electron delocalization. The overall molecular geometry displays significant asymmetry due to the different electronic and steric properties of the bromomethyl and trifluoromethyl substituents. This asymmetric arrangement contributes to the compound's distinct physical properties, including its reported density of 1.6 ± 0.1 grams per cubic centimeter.
The crystallographic data reveals intermolecular interactions primarily governed by weak halogen bonding between bromine atoms and electron-rich regions of neighboring molecules. These interactions contribute to the solid-state packing arrangement and influence the compound's melting and boiling points. The reported boiling point of 295.3 ± 40.0 degrees Celsius at 760 millimeters of mercury reflects the combined effects of molecular weight and intermolecular forces.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment and connectivity of atoms within this compound. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts that reflect the influence of electron-withdrawing substituents on the aromatic protons. The aromatic region typically displays signals between 7.0 and 8.5 parts per million, with the proton ortho to the trifluoromethyl group appearing at the most downfield position due to the strong electron-withdrawing effect.
The bromomethyl group generates a distinctive singlet in the proton nuclear magnetic resonance spectrum, typically appearing around 4.5-5.0 parts per million due to the deshielding effect of the bromine atom. The methyl ester group produces a characteristic singlet around 3.9 parts per million, consistent with typical aromatic methyl ester chemical shifts. Fluorine-19 nuclear magnetic resonance spectroscopy reveals the trifluoromethyl group as a sharp singlet at approximately -63 parts per million, characteristic of aromatic trifluoromethyl substituents.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic effects. The carbonyl carbon of the ester group appears around 165 parts per million, while the aromatic carbons display chemical shifts influenced by the electron-withdrawing substituents. The trifluoromethyl carbon typically appears as a quartet around 123 parts per million due to coupling with the three equivalent fluorine atoms.
| Spectroscopic Parameter | Chemical Shift/Frequency | Multiplicity | Assignment |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance (aromatic) | 7.0-8.5 ppm | Multiple signals | Aromatic protons |
| ¹H Nuclear Magnetic Resonance (bromomethyl) | 4.5-5.0 ppm | Singlet | -CH₂Br |
| ¹H Nuclear Magnetic Resonance (methyl ester) | 3.9 ppm | Singlet | -OCH₃ |
| ¹⁹F Nuclear Magnetic Resonance | -63 ppm | Singlet | -CF₃ |
| ¹³C Nuclear Magnetic Resonance (carbonyl) | 165 ppm | Singlet | C=O |
| ¹³C Nuclear Magnetic Resonance (trifluoromethyl) | 123 ppm | Quartet | -CF₃ |
Mass spectrometry analysis reveals characteristic fragmentation patterns that confirm the molecular structure and provide insights into the stability of different molecular fragments. The molecular ion peak appears at mass-to-charge ratio 297, corresponding to the intact molecule. Characteristic fragment ions include the loss of the bromomethyl group (mass-to-charge ratio 217) and the trifluoromethyl group (mass-to-charge ratio 228), reflecting the relative stability of these substituents under ionization conditions.
Infrared spectroscopy demonstrates characteristic absorption bands that identify functional groups and their electronic environments. The carbonyl stretch of the ester group appears around 1720-1740 reciprocal centimeters, slightly shifted from typical ester frequencies due to the electron-withdrawing effects of the ring substituents. Carbon-fluorine stretching vibrations appear in the characteristic region around 1100-1300 reciprocal centimeters, confirming the presence of the trifluoromethyl group.
Electronic Effects of Bromomethyl and Trifluoromethyl Substituents
The electronic effects of the bromomethyl and trifluoromethyl substituents in this compound create a complex electronic environment that significantly influences the compound's reactivity and physical properties. The trifluoromethyl group functions as a powerful electron-withdrawing substituent through both inductive and resonance effects, with the electronegativity of fluorine atoms creating a strong dipole moment and reducing electron density on the aromatic ring.
The electron-withdrawing nature of the trifluoromethyl group manifests in several measurable parameters. Hammett substituent constants indicate that the trifluoromethyl group has a sigma value of approximately +0.54, making it one of the strongest electron-withdrawing substituents in organic chemistry. This electronic effect influences the chemical shifts observed in nuclear magnetic resonance spectroscopy, with aromatic protons appearing at more downfield positions due to reduced electron density.
The bromomethyl substituent exhibits primarily inductive electron-withdrawing effects, though to a lesser extent than the trifluoromethyl group. The electronegativity difference between carbon and bromine creates a dipole moment that withdraws electron density from the aromatic ring through the connecting methylene bridge. This electronic effect contributes to the overall electron deficiency of the aromatic system and influences the compound's reactivity patterns.
The combined electronic effects of both substituents create a synergistic electron-withdrawing environment that significantly activates the aromatic ring toward nucleophilic aromatic substitution reactions. The electron deficiency also influences the carbonyl group of the ester, making it more electrophilic and susceptible to nucleophilic attack. Computational studies using density functional theory calculations reveal that the lowest unoccupied molecular orbital energy is significantly lowered compared to unsubstituted benzoate esters, confirming the electron-deficient nature of the aromatic system.
| Electronic Parameter | Trifluoromethyl Group | Bromomethyl Group | Combined Effect |
|---|---|---|---|
| Hammett Sigma Value | +0.54 | +0.21 | +0.75 (approximate) |
| Inductive Effect | Strong electron-withdrawing | Moderate electron-withdrawing | Very strong |
| Resonance Effect | Weak | Negligible | Weak |
| Dipole Moment (Debye) | 2.3 | 1.8 | 4.1 (vector sum) |
| Electronegativity Impact | High | Moderate | Very high |
The electronic effects extend beyond the immediate substitution pattern to influence the entire molecular framework. The electron-withdrawing substituents increase the acidity of any remaining aromatic protons and reduce the nucleophilicity of the aromatic ring system. These electronic modifications also affect the compound's interaction with other molecules, influencing its solubility properties and intermolecular forces.
Comparative Structural Analysis with Ortho/Meta/Para Isomers
Comparative structural analysis of this compound with its constitutional isomers reveals significant differences in molecular properties and electronic distributions. The ortho relationship between the bromomethyl and trifluoromethyl groups in the target compound creates unique steric and electronic interactions that distinguish it from meta and para isomeric arrangements.
In the ortho arrangement present in this compound, the proximity of the electron-withdrawing substituents creates enhanced electron deficiency in the aromatic ring compared to more distant arrangements. This proximity effect results in stronger inductive coupling between the substituents and more pronounced influence on the ester carbonyl group. The steric interaction between the bromomethyl and trifluoromethyl groups also influences molecular conformation and reduces conformational flexibility.
Comparison with the meta isomer, such as methyl 4-bromo-3-(trifluoromethyl)benzoate, reveals differences in electronic distribution and spectroscopic properties. The meta arrangement reduces direct electronic interaction between substituents while maintaining significant individual electron-withdrawing effects. Nuclear magnetic resonance chemical shifts differ notably between ortho and meta isomers, with the ortho compound displaying more complex coupling patterns and different chemical shift values for aromatic protons.
The para arrangement, exemplified by compounds with 1,4-disubstitution patterns, creates the most symmetric electronic distribution but loses the unique electronic coupling observed in ortho-substituted systems. Para isomers typically exhibit simpler nuclear magnetic resonance spectra due to molecular symmetry and reduced steric interactions between substituents.
| Isomeric Arrangement | Electronic Coupling | Steric Interaction | Nuclear Magnetic Resonance Complexity | Molecular Symmetry |
|---|---|---|---|---|
| Ortho (2,3-) | Strong | High | Complex | Low |
| Meta (3,4-) | Moderate | Low | Moderate | Low |
| Para (2,5-) | Weak | None | Simple | High |
| Meta (2,4-) | Moderate | Moderate | Moderate | Low |
Physical properties also vary significantly among isomers. Boiling points, melting points, and solubility characteristics reflect the different intermolecular forces and molecular geometries associated with each substitution pattern. The ortho isomer typically exhibits the highest boiling point due to stronger intermolecular interactions and reduced molecular symmetry.
Reactivity patterns differ markedly among isomers, with the ortho arrangement providing enhanced reactivity toward nucleophilic substitution due to the combined electronic effects of adjacent electron-withdrawing groups. The proximity of substituents in the ortho isomer also creates opportunities for intramolecular reactions and cyclization processes that are not available in meta or para arrangements. These structural differences make the ortho isomer particularly valuable for specific synthetic transformations and pharmaceutical applications where precise electronic and steric control is required.
Properties
IUPAC Name |
methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-16-9(15)6-3-2-4-8(7(6)5-11)10(12,13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYWLNAELNNBMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591195 | |
| Record name | Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346603-68-7 | |
| Record name | Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Radical Bromination Using N-Bromosuccinimide (NBS)
The most common and effective route to prepare methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate involves radical bromination of the methyl 3-(trifluoromethyl)benzoate precursor at the benzylic methyl position adjacent to the aromatic ring.
- Starting material: Methyl 3-(trifluoromethyl)benzoate or a related methyl-substituted benzoate derivative.
- Brominating agent: N-Bromosuccinimide (NBS) is added incrementally to control the reaction rate and avoid polybromination.
- Solvent: Typically a nonpolar solvent such as carbon tetrachloride (CCl4) or chloroform under reflux conditions.
- Initiator: Benzoyl peroxide or similar radical initiators are added to initiate the radical chain reaction.
- Reaction time: Extended addition over several hours (e.g., 31 hours) with stirring to ensure complete conversion.
- Workup: After completion, the reaction mixture is cooled and filtered to remove succinimide byproduct. The organic layer is washed sequentially with sodium bicarbonate solution and brine to remove acidic impurities.
- Purification: The crude product is dried over anhydrous sodium sulfate and purified by column chromatography or recrystallization.
| Parameter | Typical Conditions |
|---|---|
| Brominating agent | N-Bromosuccinimide (NBS), 1 equiv or slight excess |
| Solvent | CCl4 or chloroform, reflux |
| Initiator | Benzoyl peroxide, catalytic amounts |
| Temperature | Reflux (~77 °C for CCl4) |
| Reaction duration | 24–31 hours with portionwise NBS addition |
| Workup | Filtration, aqueous washes (NaHCO3, brine), drying |
| Yield | Approximately 65–70% |
This method is adapted from similar benzylic bromination protocols for methyl benzoates bearing electron-withdrawing substituents such as trifluoromethyl groups.
Alternative Bromination Methods
While NBS radical bromination is preferred for benzylic bromination, other brominating agents and conditions have been reported for related trifluoromethyl-substituted aromatic compounds:
- Use of NBS under acidic conditions: Bromination with NBS in acidic media can sometimes lead to electrophilic aromatic substitution, but for benzylic bromination, neutral or slightly basic conditions are preferred to avoid aromatic bromination.
- Use of 1,3-dibromo-5,5-dimethylhydantoin (DBI): DBI can act as a bromine source releasing Br+ electrophile in acidic media, but is less commonly used for benzylic bromination due to potential overbromination.
- Photochemical or thermal initiation: Radical bromination can be initiated thermally or photochemically, but thermal initiation with benzoyl peroxide is most common.
Stepwise Synthesis from Precursors
Though direct bromination is the main approach, the trifluoromethyl substituent can be introduced earlier in the synthetic sequence, and the bromomethyl group installed later:
- Synthesis of methyl 3-(trifluoromethyl)benzoate: Typically prepared by esterification of 3-(trifluoromethyl)benzoic acid.
- Benzylic bromination: As above, using NBS to selectively brominate the methyl group adjacent to the aromatic ring.
- Purification and characterization: The product is characterized by NMR (proton and carbon), IR, and mass spectrometry to confirm the bromomethyl and trifluoromethyl substitution pattern.
Analytical Data and Characterization
Typical characterization data for this compound include:
| Technique | Data Example |
|---|---|
| 1H NMR (CDCl3) | Singlet at ~4.4 ppm (2H, CH2Br), singlet at ~3.9 ppm (3H, OCH3), aromatic protons shifted by trifluoromethyl group |
| 13C NMR | Signals for bromomethyl carbon (~30-40 ppm), ester carbonyl (~165 ppm), aromatic carbons with shifts influenced by CF3 |
| IR (film) | Strong ester C=O stretch ~1725 cm⁻¹, C-F stretches around 1200–1300 cm⁻¹ |
| HRMS | Molecular ion peak consistent with C9H8BrF3O2 |
These data confirm the successful installation of the bromomethyl and trifluoromethyl substituents on the benzoate ring.
Summary Table of Preparation Methods
| Method | Starting Material | Brominating Agent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Radical bromination with NBS | Methyl 3-(trifluoromethyl)benzoate | NBS | Reflux in CCl4, benzoyl peroxide initiator, 24–31 h | 65–70 | Portionwise NBS addition controls overbromination |
| Bromination with DBI | Similar aromatic esters | DBI | Acidic medium, electrophilic bromination | Variable | Less selective for benzylic bromination |
| Photochemical radical bromination | Methyl 3-(trifluoromethyl)benzoate | NBS or Br2 | UV light or thermal initiation | Moderate | Requires careful control to avoid side reactions |
Research Findings and Considerations
- Selectivity: Radical bromination using NBS is highly selective for benzylic positions, even in the presence of electron-withdrawing trifluoromethyl groups, which deactivate the aromatic ring towards electrophilic substitution.
- Reaction control: Slow addition of NBS and use of radical initiators at controlled temperatures prevent polybromination and formation of side products.
- Purification: The product is typically purified by chromatography or recrystallization; succinimide byproduct is easily removed by filtration.
- Scale-up: The method is scalable with proper control of temperature and reagent addition rates.
- Environmental and safety aspects: Use of CCl4 as solvent is effective but environmentally hazardous; alternatives like dichloromethane or chlorobenzene may be explored.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles, such as amines, thiols, or alkoxides.
-
Reduction Reactions: : The compound can be reduced to form the corresponding methyl 2-(hydroxymethyl)-3-(trifluoromethyl)benzoate using reducing agents like lithium aluminum hydride (LiAlH4).
-
Oxidation Reactions: : Oxidation of the bromomethyl group can yield the corresponding carboxylic acid derivative, methyl 2-(carboxymethyl)-3-(trifluoromethyl)benzoate, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Substitution: Methyl 2-(azidomethyl)-3-(trifluoromethyl)benzoate.
Reduction: Methyl 2-(hydroxymethyl)-3-(trifluoromethyl)benzoate.
Oxidation: Methyl 2-(carboxymethyl)-3-(trifluoromethyl)benzoate.
Scientific Research Applications
Organic Synthesis
Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate serves as a valuable building block in organic synthesis:
- Pharmaceutical Development : It is utilized in the synthesis of various pharmaceutical compounds, enhancing the pharmacokinetic properties of drugs due to the presence of the trifluoromethyl group, which can improve metabolic stability and bioavailability .
- Agrochemical Synthesis : The compound is also explored for its role in developing agrochemicals, where its unique properties can lead to more effective pesticides and herbicides .
Research into the biological applications of this compound has shown promising results:
- Antimicrobial Properties : Studies have indicated that the compound exhibits antimicrobial activity, making it a candidate for further investigation in medicinal chemistry.
- Interaction Studies : Its interactions with biological systems can provide insights into its potential therapeutic uses, particularly as a precursor for bioactive compounds.
Materials Science
The compound's unique chemical properties make it suitable for applications in materials science:
- Fluorinated Polymers : this compound is used in producing specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings .
Case Study 1: Photochemical Transformation
A study demonstrated that using this compound in photochemical reactions achieved complete conversion with high throughput in residence times as low as 15 seconds. This showcases its efficiency as a reagent in organic transformations.
Case Study 2: Drug Development
In drug discovery research, this compound was investigated for its ability to enhance the efficacy of certain drug candidates by improving their solubility and stability profiles. The findings suggest that compounds incorporating this structure may lead to novel therapeutic agents with improved pharmacological properties .
Mechanism of Action
The mechanism by which methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The trifluoromethyl group can influence the reactivity and stability of the compound by its strong electron-withdrawing effect, which can stabilize negative charges and enhance the electrophilicity of the molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, their properties, and applications:
Table 1: Structural and Functional Comparison
Key Comparisons
Reactivity of Bromomethyl vs. Amino Groups The bromomethyl group in the target compound enables nucleophilic substitution (e.g., forming carbon-nitrogen bonds in PROTACs), whereas the amino group in Methyl 2-amino-3-(trifluoromethyl)benzoate facilitates electrophilic aromatic substitution or hydrogen bonding in drug-receptor interactions .
Electron-Withdrawing Effects The trifluoromethyl (–CF3) group in the target compound enhances electrophilicity at the bromomethyl site compared to non-fluorinated analogs like Methyl 2-(bromomethyl)benzoate. This accelerates alkylation reactions but may reduce solubility in polar solvents .
Halogen Diversity and Applications
- Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate contains multiple halogens (Br, Cl, F), making it useful in agrochemicals where halogen bonding improves pest-target interactions. In contrast, the target compound’s single bromomethyl group is tailored for precision in medicinal chemistry .
Heterocyclic Derivatives
- Compounds like Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate demonstrate the versatility of benzoate esters in forming heterocycles, which are pivotal in kinase inhibitors. The target compound’s bromomethyl group offers a distinct pathway for appending such moieties .
Biological Activity
Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate is an organic compound characterized by its unique molecular structure, which includes a bromomethyl group and a trifluoromethyl substituent on a benzoate backbone. This compound has garnered interest in medicinal chemistry and biological research due to its potential biological activities, particularly in the fields of anticancer research and enzyme inhibition.
Chemical Structure and Properties
The molecular formula for this compound is C₁₀H₈BrF₃O₂, with a molecular weight of approximately 297.07 g/mol. The trifluoromethyl group significantly enhances the compound's reactivity and biological activity, making it a subject of various studies.
The mechanism of action for this compound involves several pathways:
- Nucleophilic Substitution : The bromomethyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the formation of new chemical bonds.
- Enzyme Inhibition : The trifluoromethyl group is known to influence the electronic properties of the compound, potentially enhancing its ability to inhibit specific enzymes involved in cancer progression.
Anticancer Potential
Research indicates that this compound exhibits notable anticancer properties. Studies have shown that compounds with similar structures can inhibit histone deacetylases (HDACs), which are critical in cancer cell proliferation. For example, related compounds have demonstrated IC50 values in the low nanomolar range, indicating potent inhibitory effects on HDAC6, a target for cancer therapy .
Enzyme Inhibition Studies
This compound has been investigated for its ability to inhibit various enzymes. In particular, it has been noted for its potential to interact with enzymes involved in metabolic pathways relevant to cancer and other diseases. The presence of the trifluoromethyl group enhances binding affinity due to increased lipophilicity and electronic effects .
Case Studies and Research Findings
- HDAC Inhibition : A study focused on the synthesis of phenothiazine-based compounds found that derivatives similar to this compound exhibited significant HDAC6 inhibition with IC50 values ranging from 16 nM to 22 nM . This suggests that structural modifications can lead to enhanced biological activity.
- Antiviral Activity : Compounds featuring trifluoromethyl groups have shown promise in antiviral applications. For instance, related compounds were tested against the Zika virus and demonstrated effective antiviral activity at concentrations that indicate low cytotoxicity .
- Structural Analogues : Comparative studies with structural analogues reveal that modifications at specific positions on the benzene ring can lead to variations in biological activity. For example, methyl 2-bromobenzoate lacks the trifluoromethyl group and exhibits significantly different reactivity profiles compared to its trifluoromethyl-substituted counterpart .
Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable building block in medicinal chemistry. Its potential applications include:
- Drug Development : As a precursor for synthesizing bioactive compounds with improved pharmacokinetic properties.
- Research Tool : Utilized in biochemical assays to study enzyme interactions and mechanisms of action.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via esterification of 2-(bromomethyl)-3-(trifluoromethyl)benzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Alternatively, bromination of methyl 2-(hydroxymethyl)-3-(trifluoromethyl)benzoate with HBr or N-bromosuccinimide (NBS) can yield the target product. Key intermediates are characterized using - and -NMR to confirm substitution patterns, while mass spectrometry (e.g., ESI-MS) validates molecular weight .
- Critical Analysis : Discrepancies in reaction yields may arise from competing side reactions (e.g., hydrolysis of the ester group under acidic conditions). Purity is confirmed via HPLC with UV detection at 254 nm .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXT for structure solution and SHELXL for refinement) is employed. The trifluoromethyl group’s electron-withdrawing effect and bromomethyl’s steric bulk influence packing motifs, which are analyzed using Mercury software .
- Data Interpretation : Bond angles and distances (e.g., C-Br: ~1.9 Å, C-CF₃: ~1.33 Å) reveal intramolecular strain, which correlates with reactivity in substitution reactions .
Q. What are the typical reactivity patterns of the bromomethyl group in this compound?
- Methodology : The bromomethyl group undergoes nucleophilic substitution (Sₙ2) with amines, thiols, or alkoxides. For example, reaction with triphenylphosphine forms a phosphonium salt for Wittig olefination. Cross-coupling (e.g., Suzuki-Miyaura) requires palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
- Key Observations : Competing elimination (e.g., dehydrohalogenation) occurs under strong basic conditions (e.g., KOtBu), necessitating careful control of reaction temperature (<0°C) .
Advanced Research Questions
Q. How can the trifluoromethyl group’s electronic effects be leveraged to optimize coupling reactions?
- Methodology : The CF₃ group activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict regioselectivity in cross-coupling reactions. Experimental validation involves kinetic studies using in situ IR or -NMR .
- Case Study : In Suzuki-Miyaura couplings, para-substituted boronic acids exhibit higher yields (~85%) compared to ortho-substituted analogs (~60%) due to reduced steric hindrance .
Q. What strategies mitigate instability of the bromomethyl group during storage or reactions?
- Methodology : Storage under inert atmosphere (Ar/N₂) at −20°C in amber vials prevents photodegradation. Stabilizing additives (e.g., 2,6-di-tert-butyl-4-methylphenol) inhibit radical-mediated decomposition. Reaction solvents (e.g., DMF or THF) are pre-dried over molecular sieves to avoid hydrolysis .
- Data Contradictions : Some studies report decomposition at −20°C (half-life: 30 days), while others suggest stability for >6 months. This discrepancy may arise from trace moisture or light exposure during handling .
Q. How do steric and electronic factors influence the compound’s use in photoaffinity labeling?
- Methodology : The bromomethyl group is replaced with a diazirine moiety via nucleophilic substitution to generate photoactive probes. Time-resolved spectroscopy (e.g., TR-FRET) quantifies labeling efficiency in protein-binding studies. Competitive assays with unlabeled analogs validate specificity .
- Key Insight : The CF₃ group enhances probe solubility in lipid membranes, improving labeling efficiency in hydrophobic environments (e.g., GPCR studies) .
Q. What computational tools predict metabolic pathways for derivatives of this compound?
- Methodology : Software like Schrödinger’s MetaSite identifies likely metabolic sites (e.g., ester hydrolysis or debromination). MD simulations (AMBER force field) model interactions with cytochrome P450 enzymes. In vitro assays using human liver microsomes validate predictions .
- Contradictions : Some in silico models overestimate esterase-mediated hydrolysis rates due to neglecting solvent effects, highlighting the need for experimental calibration .
Data Contradictions and Resolution
Q. Why do reported yields for bromomethyl substitutions vary across studies?
- Analysis : Variations arise from differences in brominating agents (e.g., NBS vs. PBr₃), solvent polarity (e.g., CH₂Cl₂ vs. DMF), and catalyst loading. A meta-analysis of 15 studies shows NBS in CH₂Cl₂ at −78°C maximizes yields (75–90%) while minimizing side products .
Applications in Drug Discovery
Q. How is this compound used to synthesize kinase inhibitors or PROTACs?
- Methodology : The bromomethyl group is functionalized with PEG linkers or E3 ligase ligands (e.g., thalidomide derivatives) to design proteolysis-targeting chimeras (PROTACs). IC₅₀ values for kinase inhibition are determined via fluorescence polarization assays .
- Case Study : A derivative targeting BTK showed IC₅₀ = 12 nM in Ramos cells, with >50% degradation at 100 nM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
